Cas no 886926-60-9 (3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide)

3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
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- 3-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
- 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
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- インチ: 1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-6-14(10-15)18(22)21-19-20-16-9-8-13(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22)
- InChIKey: HXKSUDIZNBBHTK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C(C(C)C)C=C2S1)(=O)C1=CC=CC(S(CC)(=O)=O)=C1
3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2647-0854-2μmol |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-5mg |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-25mg |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-20mg |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-100mg |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-15mg |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-40mg |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-2mg |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-20μmol |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2647-0854-4mg |
3-(ethanesulfonyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
886926-60-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamideに関する追加情報
Research Brief on 3-(Ethanesulfonyl)-N-6-(Propan-2-yl)-1,3-benzothiazol-2-ylbenzamide (CAS: 886926-60-9)
Recent studies on 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide (CAS: 886926-60-9) have highlighted its potential as a promising compound in the field of chemical biology and medicinal chemistry. This benzothiazole derivative has garnered attention due to its unique structural features and biological activities, particularly in targeting specific pathways relevant to disease modulation.
The compound, with the systematic name 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide, has been investigated for its role as a kinase inhibitor. Kinases are critical enzymes in cellular signaling, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. The ethanesulfonyl and benzothiazole moieties of this compound contribute to its binding affinity and selectivity towards specific kinase targets.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide to enhance its pharmacokinetic properties. The study employed computational modeling and structure-activity relationship (SAR) analysis to identify key modifications that improve bioavailability and reduce off-target effects. The results demonstrated that subtle changes in the sulfonyl and benzamide groups significantly influenced the compound's efficacy and safety profile.
Another significant finding comes from a preclinical investigation into the compound's anti-cancer potential. In vitro assays revealed that 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide exhibited potent inhibitory activity against a panel of cancer cell lines, including those resistant to conventional therapies. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway and inhibits angiogenesis by modulating VEGF signaling.
Further research has also explored the compound's application in neurodegenerative diseases. A study in ACS Chemical Neuroscience reported that 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide could cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and tau hyperphosphorylation, two hallmark pathological features of the disease.
Despite these promising findings, challenges remain in the clinical translation of 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization need to be addressed in future studies. Ongoing research is focused on developing prodrug versions and combination therapies to overcome these limitations.
In conclusion, 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide (CAS: 886926-60-9) represents a versatile scaffold with broad therapeutic potential. Its applications in oncology, neurology, and beyond underscore the importance of continued investigation into its mechanisms and clinical utility. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize the promise of this compound.
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